molecular formula C11H16BNO2 B12511035 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Cat. No.: B12511035
M. Wt: 205.06 g/mol
InChI Key: STYAQQQTUSOBDR-UHFFFAOYSA-N
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Description

. This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane typically involves the reaction of phenylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is unique due to its phenyl group, which imparts specific reactivity and stability. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, where the phenyl group enhances the formation of biaryl compounds .

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

6-methyl-2-phenyl-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C11H16BNO2/c1-13-7-9-14-12(15-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

STYAQQQTUSOBDR-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=CC=C2

Origin of Product

United States

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